molecular formula C19H18ClN5O2S B1668562 CH5138303

CH5138303

Número de catálogo: B1668562
Peso molecular: 415.9 g/mol
Clave InChI: VIGHQZSTZWNWFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de CH5138303 implica varios pasos, comenzando con la preparación de la disolución madre. Por ejemplo, 2 mg del compuesto se disuelven en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de disolución madre de 40 mg/mL . La ruta sintética y las condiciones de reacción para this compound se detallan en varias publicaciones de investigación, pero los métodos específicos de producción industrial no se divulgan ampliamente.

Mecanismo De Acción

CH5138303 ejerce sus efectos inhibiendo Hsp90, una chaperona molecular involucrada en la estabilización y activación de diversas proteínas clientes. Al unirse al dominio N-terminal de Hsp90α, this compound interrumpe la función de chaperona de Hsp90, lo que lleva a la degradación de las proteínas clientes y la inhibición del crecimiento de las células cancerosas . Este mecanismo de acción destaca el potencial del compuesto como terapia contra el cáncer dirigida.

Actividad Biológica

CH5138303 is a synthetic compound primarily recognized for its role as an inhibitor of Heat Shock Protein 90 (Hsp90). This protein is a critical molecular chaperone involved in the stabilization and folding of various client proteins, many of which are implicated in cancer progression. The inhibition of Hsp90 leads to the degradation of these client proteins, making this compound a candidate for cancer therapeutics.

This compound functions by binding to the Hsp90 protein, disrupting its chaperone activity. This interaction results in the degradation of several oncogenic client proteins, including:

  • CDK4
  • Her2
  • Cdc-2
  • C-RAF

The compound exhibits a strong binding affinity with a dissociation constant (Kd) of approximately 0.48 nM , indicating its potent inhibitory effects on Hsp90 activity .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has shown effectiveness against:

  • HCT-116 (colon cancer)
  • MDA-MB-231 (breast cancer)

The compound reduces the phosphorylation and overall protein levels of Hsp90 client proteins, which is crucial for its anticancer activity .

Antiproliferative Activity

The antiproliferative activity of this compound has been quantified in several studies. The following table summarizes its effectiveness compared to other known Hsp90 inhibitors:

CompoundCell LineIC50 (µM)
This compoundHCT-1160.48
GanetespibHCT-1160.25
IPI-493SKBr30.35

This compound exhibits competitive inhibition, which is essential for its therapeutic potential against resistant cancer types.

Clinical Relevance

This compound has been evaluated in clinical settings for various cancers, including:

  • Multiple Myeloma
  • Metastatic Gastrointestinal Stromal Tumor (GIST)
  • Refractory Non-Small Cell Lung Cancer (NSCLC)
  • Chronic Myelogenous Leukemia (CML)

These trials focus on assessing the drug's efficacy in combination with other treatments such as chemotherapy and targeted therapies. Preliminary results indicate promising outcomes, particularly in patients with specific genetic mutations that affect Hsp90 client proteins .

Comparative Studies

In studies comparing this compound with other Hsp90 inhibitors, it was found that while compounds like Ganetespib and AUY-922 had similar mechanisms, this compound's unique structural properties allowed it to exhibit enhanced selectivity towards certain cancer types. For example, one study indicated that this compound could synergistically enhance the effects of standard chemotherapy agents when used in combination .

Propiedades

IUPAC Name

4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGHQZSTZWNWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CH5138303
Reactant of Route 2
CH5138303
Reactant of Route 3
CH5138303
Reactant of Route 4
Reactant of Route 4
CH5138303
Reactant of Route 5
Reactant of Route 5
CH5138303
Reactant of Route 6
Reactant of Route 6
CH5138303

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.